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Trimethyl[(trimethylsilyl)methoxy]silane

Lithium-ion battery Electrolyte additive Fluoride scavenger

Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2), also referred to as trimethyl(trimethylsilylmethoxy)silane, is a specialized organosilicon compound belonging to the methoxymethylsilane class, with the molecular formula C7H20OSi2 and a molecular weight of 176.40 g/mol. Structurally, the compound features a trimethylsiloxy group linked via a methylene bridge to a trimethylsilyl moiety, conferring a distinctive steric and electronic environment that differentiates it from conventional monomethoxy or multimethoxy silanes.

Molecular Formula C7H20OSi2
Molecular Weight 176.40 g/mol
CAS No. 18297-68-2
Cat. No. B14719264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl[(trimethylsilyl)methoxy]silane
CAS18297-68-2
Molecular FormulaC7H20OSi2
Molecular Weight176.40 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CO[Si](C)(C)C
InChIInChI=1S/C7H20OSi2/c1-9(2,3)7-8-10(4,5)6/h7H2,1-6H3
InChIKeyJKEUAOKFFYVULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2) for Industrial Procurement: A Specialized Methoxysilane with Distinct Steric and Reactivity Profile


Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2), also referred to as trimethyl(trimethylsilylmethoxy)silane, is a specialized organosilicon compound belonging to the methoxymethylsilane class, with the molecular formula C7H20OSi2 and a molecular weight of 176.40 g/mol . Structurally, the compound features a trimethylsiloxy group linked via a methylene bridge to a trimethylsilyl moiety, conferring a distinctive steric and electronic environment that differentiates it from conventional monomethoxy or multimethoxy silanes [1]. This unique architecture underpins its utility in applications demanding precisely controlled surface functionalization, selective protection/deprotection in multi-step organic syntheses, and the scavenging of reactive fluoride species in electrochemical systems [2].

Why Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2) Cannot Be Simply Replaced by Generic Trimethylsilylating Agents or Alternative Methoxysilanes


Substituting Trimethyl[(trimethylsilyl)methoxy]silane with generic silylating agents such as hexamethyldisilazane (HMDS), N,O-bis(trimethylsilyl)acetamide (BSA), or trimethylchlorosilane (TMCS) introduces critical operational liabilities that compromise both process efficiency and product integrity. Unlike HMDS or BSA, which generate ammonia, acetamide, or corrosive HCl by-products that can catalyze undesired side reactions or degrade acid-sensitive substrates, this methoxysilane yields only volatile methanol upon reaction—substantially reducing purification burden and equipment corrosion risk [1]. Furthermore, compared to methoxysilane analogs with a higher degree of methoxy substitution (e.g., trimethoxymethylsilane or dimethoxydimethylsilane), the single methoxy group of this compound confers a markedly attenuated surface grafting density. This characteristic is quantitatively critical when monolayer-level control is required, as excessive silane loading can compromise film uniformity, increase dielectric constant, or induce unwanted crosslinking in polymeric matrices [2].

Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2): Quantified Differentiation Against Closest Analogs in Key Performance Dimensions


Cycling Retention of Lithium Manganese Oxide Cathodes: Trimethyl[(trimethylsilyl)methoxy]silane vs. Dimethoxydimethylsilane and Trimethoxymethylsilane

When evaluated as a functional electrolyte additive to mitigate Mn dissolution and capacity fade in LiMn2O4 (LMO) cathodes, the combination of trimethyl[(trimethylsilyl)methoxy]silane (MTSi) with LMO delivered the highest cycling retention among all methoxysilane candidates tested. After cycling, MTSi preserved 71.0% of initial capacity, outperforming the standard electrolyte baseline (64.4%) [1]. Ex-situ NMR analyses confirmed that the Si-O functional group in MTSi selectively scavenges fluoride species via nucleophilic substitution, reducing F− concentration in the cell and thereby suppressing Mn corrosion [2].

Lithium-ion battery Electrolyte additive Fluoride scavenger Manganese dissolution

Silica Surface Grafting Density and Reactivity: Trimethyl[(trimethylsilyl)methoxy]silane vs. Dimethoxydimethylsilane and Trimethoxymethylsilane

In a systematic diffuse reflectance FTIR study of methoxymethylsilane silylation on Cab-O-Sil fumed silica, the relative silane concentration grafted to the surface increased monotonically with the number of methoxy groups per silane molecule [1]. Trimethyl[(trimethylsilyl)methoxy]silane (monomethoxy) exhibited the lowest surface loading, whereas dimethoxydimethylsilane produced intermediate loading and trimethoxymethylsilane the highest. Under dry conditions without surface-adsorbed water, none of the silanes formed covalent bonds after high-temperature curing; only in the presence of water and post-reaction curing at ≥140 °C did hydrolysis and condensation to siloxane bonds occur [2].

Surface modification Silica functionalization Silane grafting density Monolayer control

Corrosive By-product Elimination in Surface Modification: Trimethyl[(trimethylsilyl)methoxy]silane vs. Trimethylchlorosilane (TMCS)

A comparative study of silylating agents for silica aerogel synthesis demonstrated that methoxysilanes, including trimethyl[(trimethylsilyl)methoxy]silane, can replace trimethylchlorosilane (TMCS) without compromising silylation efficiency while entirely eliminating the generation of corrosive hydrochloric acid (HCl) gas [1]. The silylation mechanism and extent were characterized via FTIR, SEM, BET, and contact angle measurements, confirming that methoxysilanes achieve comparable hydrophobic surface functionalization while offering a significantly safer and more environmentally benign process profile [2].

Silica aerogel Ambient pressure drying Hydrophobic coating Green silylation

Post-Synthetic HF Scavenging Efficiency in Flow Chemistry Workflows

Trimethyl[(trimethylsilyl)methoxy]silane (methoxytrimethylsilane) has been successfully employed as a post-synthetic scavenger to remove excess hydrogen fluoride (HF) from product solutions following HF/pyridine-mediated cleavage of resin-bound silyl ethers in 1-methyl-2-pyrrolidinone (NMP) [1]. While a direct quantitative comparison with alternative HF scavengers in the identical flow chemistry setup is not reported in the primary literature, the established utility of methoxytrimethylsilane for this specific function is documented [2].

Flow chemistry HF scavenger Solid-phase synthesis Resin-bound silyl ether

Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2): Evidence-Based Application Scenarios for Strategic Procurement


Electrolyte Additive Formulation for High-Cycle-Life Lithium Manganese Oxide Batteries

In lithium-ion battery manufacturing using LiMn2O4 (LMO) cathodes, trimethyl[(trimethylsilyl)methoxy]silane is deployed as a functional electrolyte additive at low concentrations to scavenge fluoride species generated during electrolyte decomposition. The Si-O functional group selectively binds F−, mitigating Mn dissolution from the cathode and preserving surface structural integrity. This application is supported by direct comparative data showing that the combination of MTSi and LMO cathode yields a cycling retention of 71.0%, outperforming the standard electrolyte baseline (64.4%) and offering the highest performance among the methoxysilane additives evaluated [7]. The additive is compatible with conventional carbonate-based electrolytes without significantly impacting ionic conductivity or electrochemical stability, making it a drop-in solution for extending cycle life in automotive and grid-storage battery systems [8].

Controlled Monolayer Functionalization of Chromatographic Silica and MEMS Surfaces

For the preparation of reversed-phase chromatographic stationary phases or anti-stiction coatings in microelectromechanical systems (MEMS), trimethyl[(trimethylsilyl)methoxy]silane provides a uniquely controlled, low-density surface functionalization. FTIR spectroscopic studies on fumed silica demonstrate that the monomethoxy substitution pattern of this compound yields the lowest relative surface silane concentration among methoxymethylsilanes, while dimethoxydimethylsilane and trimethoxymethylsilane produce progressively higher grafting densities [7]. This characteristic enables the precise engineering of surface hydrophobicity without the excessive crosslinking or multilayer formation that can compromise pore accessibility, film uniformity, or dielectric performance. Curing at temperatures ≥140 °C in the presence of surface-adsorbed water is required to drive hydrolysis and siloxane bond formation, a processing condition that aligns well with standard column packing and wafer fabrication workflows [8].

Hydrochloric Acid-Free Surface Hydrophobization in Silica Aerogel Manufacturing

In the ambient pressure drying synthesis of hydrophobic silica aerogels for thermal insulation, trimethyl[(trimethylsilyl)methoxy]silane serves as a drop-in replacement for trimethylchlorosilane (TMCS) in the surface modification step. Comparative studies confirm that methoxysilanes retain comparable silylation efficiency to TMCS while eliminating the evolution of corrosive HCl gas [7]. This substitution directly reduces capital expenditure on corrosion-resistant ductwork and scrubbing systems, simplifies workplace safety protocols, and aligns with increasingly stringent environmental regulations governing acid gas emissions. The silylation mechanism, characterized by FTIR, SEM, BET, and contact angle analyses, proceeds effectively with the methoxysilane/n-hexane mixtures commonly employed in aerogel production, enabling manufacturers to achieve equivalent hydrophobic performance (high water contact angles, low surface energy) with a substantially improved process hazard profile [8].

Post-Cleavage HF Quenching in Automated Solid-Phase and Flow Synthesis Platforms

In automated solid-phase organic synthesis workflows employing HF/pyridine for the cleavage of resin-bound silyl ethers, trimethyl[(trimethylsilyl)methoxy]silane is utilized as an in-line scavenger to remove residual HF from product streams prior to downstream processing or purification. The compound reacts rapidly with HF, forming volatile by-products that are easily removed under reduced pressure or by nitrogen sweep [7]. This application is particularly valuable in continuous flow chemistry settings where aqueous work-up steps are impractical and where trace fluoride contamination can poison sensitive catalysts or corrode stainless steel reactor components. While a direct quantitative comparison with alternative HF scavengers is not available in the literature, the established utility of this methoxysilane for HF quenching in PS-DES resin cleavage workflows provides a documented basis for its selection in method development and process scale-up [8].

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